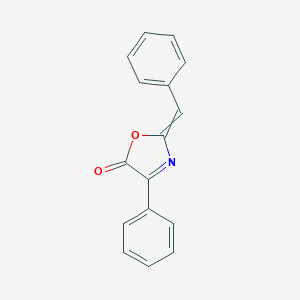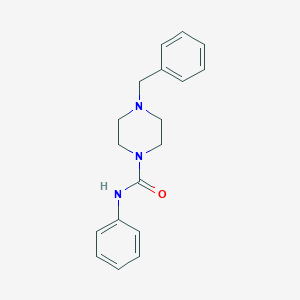
2-Benzylidene-4-phenyl-5(2h)-oxazolone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzylidene-4-phenyl-5(2h)-oxazolone is a chemical compound that is commonly referred to as Chalcone. It is a yellow crystalline powder that is widely used in scientific research due to its unique properties. Chalcone has a variety of applications in different fields, including medicine, agriculture, and chemistry.
作用机制
The mechanism of action of Chalcone is not fully understood. However, it is believed that Chalcone exerts its biological effects through different mechanisms, including inhibition of enzymes, modulation of signaling pathways, and interaction with DNA. Chalcone has been shown to inhibit different enzymes, including tyrosinase, cyclooxygenase, and lipoxygenase. Chalcone has also been shown to modulate different signaling pathways, including the NF-κB and MAPK pathways. Chalcone has been shown to interact with DNA, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
Chalcone has been shown to have different biochemical and physiological effects. Chalcone has been shown to have antioxidant, anti-inflammatory, and anticancer properties. Chalcone has been shown to inhibit the production of reactive oxygen species and to scavenge free radicals, which may contribute to its antioxidant properties. Chalcone has been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties. Chalcone has been shown to induce apoptosis and to inhibit cell proliferation, which may contribute to its anticancer properties.
实验室实验的优点和局限性
Chalcone has several advantages and limitations for lab experiments. One of the advantages of Chalcone is that it is readily available and relatively inexpensive. Chalcone is also stable under normal laboratory conditions, which makes it easy to handle. Chalcone has several limitations, including its low solubility in water, which may limit its use in aqueous solutions. Chalcone is also sensitive to light and air, which may affect its stability.
未来方向
There are several future directions for the research on Chalcone. One future direction is to explore the potential applications of Chalcone in medicine. Chalcone has shown promising results in the treatment of different diseases, including cancer, diabetes, and neurodegenerative diseases. Another future direction is to explore the potential applications of Chalcone in agriculture. Chalcone has shown potential as a natural herbicide and insecticide. Another future direction is to explore the potential applications of Chalcone in material science. Chalcone has shown potential as a ligand in the synthesis of different metal complexes that have potential applications in catalysis and material science.
Conclusion:
In conclusion, Chalcone is a chemical compound that has a wide range of applications in different fields. The synthesis of Chalcone can be achieved through different methods, including the Claisen-Schmidt condensation reaction, the Perkin reaction, and the Knoevenagel reaction. Chalcone has been widely used in scientific research due to its unique properties. Chalcone has been shown to have different biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. Chalcone has several advantages and limitations for lab experiments. There are several future directions for the research on Chalcone, including exploring its potential applications in medicine, agriculture, and material science.
合成方法
The synthesis of Chalcone can be achieved through different methods, including the Claisen-Schmidt condensation reaction, the Perkin reaction, and the Knoevenagel reaction. The Claisen-Schmidt condensation reaction involves the condensation of an aldehyde and a ketone in the presence of a base catalyst to form Chalcone. The Perkin reaction involves the reaction of an acid anhydride with an aromatic aldehyde in the presence of an alkali to form Chalcone. The Knoevenagel reaction involves the reaction of an aldehyde with malonic acid in the presence of a base catalyst to form Chalcone.
科学研究应用
Chalcone has a wide range of applications in scientific research. It has been widely used as a starting material in the synthesis of different compounds due to its unique properties. Chalcone has been used in the synthesis of flavonoids, which have anti-inflammatory, antioxidant, and anticancer properties. Chalcone has also been used in the synthesis of different heterocyclic compounds that have antimicrobial, antifungal, and antiviral properties. Chalcone has been used as a ligand in the synthesis of different metal complexes that have potential applications in catalysis and material science.
属性
分子式 |
C16H11NO2 |
|---|---|
分子量 |
249.26 g/mol |
IUPAC 名称 |
2-benzylidene-4-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H11NO2/c18-16-15(13-9-5-2-6-10-13)17-14(19-16)11-12-7-3-1-4-8-12/h1-11H |
InChI 键 |
LDVFFQFWQPYFSE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C=C2N=C(C(=O)O2)C3=CC=CC=C3 |
规范 SMILES |
C1=CC=C(C=C1)C=C2N=C(C(=O)O2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid](/img/structure/B282009.png)







![1-[4-(Benzyloxy)-2-methoxyphenyl]-3-[4-(benzyloxy)phenyl]-2-propen-1-one](/img/structure/B282029.png)


